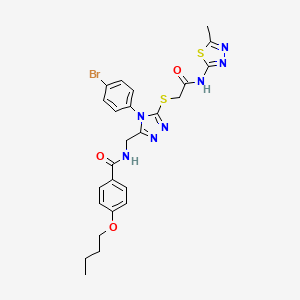

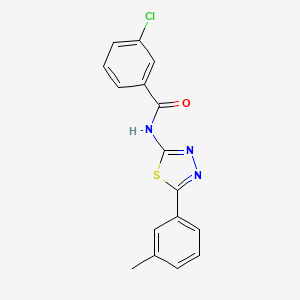

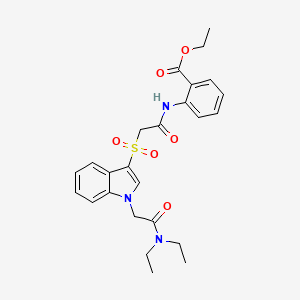

![molecular formula C18H13F2N3O B2938122 N-([2,4'-bipyridin]-3-ylmethyl)-3,4-difluorobenzamide CAS No. 2034253-82-0](/img/structure/B2938122.png)

N-([2,4'-bipyridin]-3-ylmethyl)-3,4-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-([2,4’-bipyridin]-3-ylmethyl)-3,4-difluorobenzamide” is a complex organic compound. It is likely to be a derivative of the bipyridine family . Bipyridinium residues are amongst the most intensively studied building blocks in supramolecular chemistry . They have found widespread application in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage .

Applications De Recherche Scientifique

Structural Analysis and Molecular Complex Formation

Research has explored the structural characteristics and potential for forming molecular complexes with various bases. For instance, the study of molecular complexes involving antibacterial agents and pyridyl bases highlighted the importance of N–H⋯N heterosynthon interactions in forming stable solvates and salts. This foundational understanding is crucial for designing new pharmaceutical formulations and enhancing drug stability (Venu R. Vangala, P. Chow, R. Tan, 2013).

Electrospray Mass Spectrometry for Glycan Analysis

The application of N-linked glycans derivatized at the reducing terminus has been evaluated, showing the potential of electrospray and collision-induced dissociation mass spectrometry for detailed glycan analysis. This research opens avenues for more precise biochemical analyses and diagnostics (D. Harvey, 2000).

Stabilization of Secondary Amide Conformations

The study of N-(pyrimidin-2-yl)pentafluorobenzamide demonstrated the stabilization of cis amide bonds, suggesting a method for influencing molecular conformation through solvent interactions. This has implications for designing more efficient molecular sensors and materials with specific optical properties (C. Forbes, A. Beatty, B. Smith, 2001).

Enhancing Photostability and Physicochemical Properties

The preparation of nitrofurantoin co-crystals to enhance photostability and clinically relevant physicochemical properties showcases the application in improving drug efficacy and stability. The ability to form stable co-crystals with various co-formers can lead to more effective pharmaceutical compounds (Venu R. Vangala, P. Chow, R. Tan, 2012).

Sensing of Hazardous Environmental Contaminants

Research into fluorescent coordination polymers has yielded materials capable of selectively sensing hazardous environmental contaminants such as nitrobenzene and dichromate anions. This indicates a significant application in environmental monitoring and pollution control (W. Kan, Shi-Zheng Wen, 2017).

Inhibition of TNF-α Production

The synthesis and evaluation of N-pyridinyl(methyl)fluorobenzamides as inhibitors of TNF-α production offer potential therapeutic applications for inflammatory diseases. This research contributes to the development of new anti-inflammatory drugs (X. Collin, J. Robert, S. Robert, G. L. Baut, C. Bobin-Dubigeon, N. Grimaud, F. Lang, J. Petit, 1999).

PET Imaging of Sigma Receptors

The development of N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide as a potential ligand for PET imaging of sigma receptors highlights its application in neurological research and diagnosis. This work paves the way for advanced imaging techniques in studying brain disorders (C. Shiue, G. G. Shiue, Sue X. Zhang, S. Wilder, J. Greenberg, F. Bénard, J. Wortman, A. Alavi, 1997).

Mécanisme D'action

Target of Action

The primary target of N-([2,4’-bipyridin]-3-ylmethyl)-3,4-difluorobenzamide is the Adaptor Protein-2 Associated Kinase 1 (AAK1) . AAK1 is a key regulator of endocytosis, a process that cells use to take in molecules from their environment. This makes AAK1 a viable target for treating neuropathic pain .

Mode of Action

N-([2,4’-bipyridin]-3-ylmethyl)-3,4-difluorobenzamide acts as a potent inhibitor of AAK1 . By inhibiting AAK1, the compound can disrupt the process of endocytosis, potentially alleviating neuropathic pain .

Pharmacokinetics

The compound exhibits favorable physicochemical and pharmacokinetic properties . It is CNS penetrant , meaning it can cross the blood-brain barrier and act on targets within the central nervous system . It also shows an average brain to plasma ratio of 20 in rats, indicating good distribution within the body . These properties contribute to its bioavailability and potential efficacy as a therapeutic agent .

Result of Action

The compound has shown efficacy in various rodent pain models . This suggests that it could have a significant effect on reducing neuropathic pain in these models.

Propriétés

IUPAC Name |

3,4-difluoro-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N3O/c19-15-4-3-13(10-16(15)20)18(24)23-11-14-2-1-7-22-17(14)12-5-8-21-9-6-12/h1-10H,11H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIHEFHBIAQUEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-3-ylmethyl)-3,4-difluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

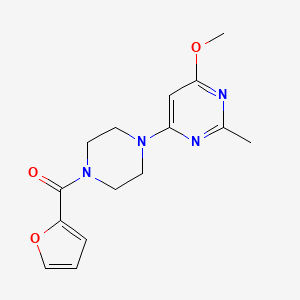

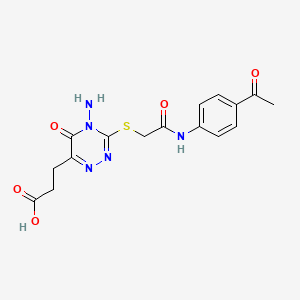

![2-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B2938043.png)

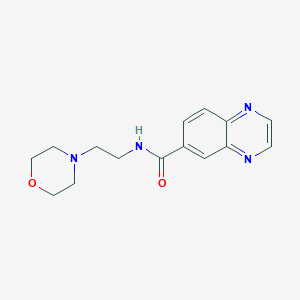

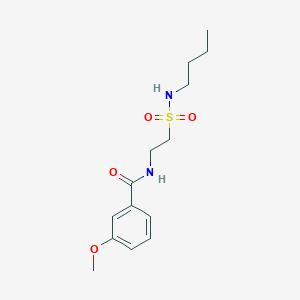

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2938048.png)

![N-(2-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2938057.png)

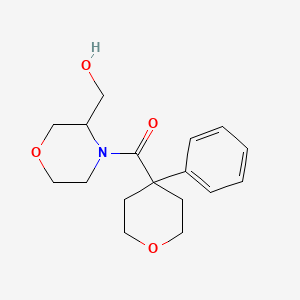

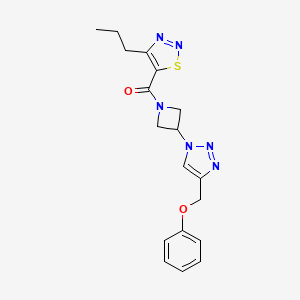

![(4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2938061.png)